
Capzimin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Novel potent and specific inhibitor of proteasome isopeptidase Rpn11
Capzimin is a novel potent and specific inhibitor of proteasome isopeptidase Rpn11.
作用机制
Target of Action
Rpn11: Rpn11-IN-1, also known as Capzimin, primarily targets the protein . Rpn11 is a Zn^2±dependent metalloisopeptidase that is part of the 19S regulatory particle of the 26S proteasome . It plays a crucial role in maintaining protein homeostasis by removing ubiquitin chains from proteins that are targeted for degradation .
Mode of Action
This compound interacts with Rpn11 and inhibits its deubiquitinating activity . This inhibition prevents the removal of ubiquitin chains from proteins, thereby disrupting the normal function of the proteasome . This compound shows more than 5-fold selectivity for Rpn11 over related JAMM proteases .
Biochemical Pathways
The inhibition of Rpn11 by this compound affects the ubiquitin-proteasome system (UPS), a key pathway involved in protein degradation . The UPS is responsible for the degradation of most cytosolic and nuclear proteins, including those that are damaged or dysfunctional . By inhibiting Rpn11, this compound disrupts the UPS, leading to the accumulation of polyubiquitinated substrates .
Pharmacokinetics
It’s known that this compound is a potent and specific inhibitor of rpn11, suggesting that it may have good bioavailability
Result of Action
This compound’s inhibition of Rpn11 leads to the stabilization of proteasome substrates and induces an unfolded protein response . This results in the blocking of cancer cell proliferation, including cells that are resistant to other proteasome inhibitors like bortezomib . Proteomic analysis has shown that this compound stabilizes a subset of polyubiquitinated substrates .
生化分析
Biochemical Properties
Rpn11-IN-1 interacts with the Rpn11 protein, a 19S-proteasome-associated deubiquitinase (DUB) enzyme . This enzyme facilitates protein degradation by the 20S proteasome core particle . The interaction between Rpn11-IN-1 and Rpn11 is essential for the functioning of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in cells .
Cellular Effects
Rpn11-IN-1 has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis in multiple myeloma cells and overcome resistance to proteasome inhibitor bortezomib . This suggests that Rpn11-IN-1 can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Rpn11-IN-1 involves its binding to the Rpn11 protein, which results in the inhibition of the deubiquitinase activity of Rpn11 . This inhibition blocks cellular proteasome function, leading to the induction of apoptosis in cells . The mechanism of action of Rpn11-IN-1 is thus closely tied to its interactions with biomolecules and its effects on enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rpn11-IN-1 can change over time. For example, studies have shown that Rpn11-IN-1 can decrease cell viability over time
Metabolic Pathways
Rpn11-IN-1 is involved in the ubiquitin-proteasome system (UPS), a major metabolic pathway in cells . The UPS is responsible for the degradation of proteins, and Rpn11-IN-1, by interacting with the Rpn11 protein, plays a crucial role in this process .
Transport and Distribution
The transport and distribution of Rpn11-IN-1 within cells and tissues are likely to be closely tied to its interactions with the Rpn11 protein and its role in the UPS
Subcellular Localization
The subcellular localization of Rpn11-IN-1 is likely to be associated with the 26S proteasome, given its interaction with the Rpn11 protein, a component of this proteasome
生物活性
Capzimin, a derivative of 8-thioquinoline (8TQ), has emerged as a potent and selective inhibitor of the proteasome regulatory subunit Rpn11, showing significant promise in cancer therapy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, selectivity, and potential therapeutic applications based on diverse research findings.
This compound functions primarily by inhibiting the deubiquitinylase activity of Rpn11, a crucial component of the 26S proteasome. By chelating the zinc ion at the active site of Rpn11, this compound disrupts the proteasomal degradation pathway, leading to an accumulation of polyubiquitinated proteins within cells. This accumulation triggers an unfolded protein response (UPR), ultimately resulting in apoptosis in cancer cells.
- Binding Mechanism : this compound binds to the active site of Rpn11 in a bidentate manner, interacting with critical residues that facilitate its inhibitory effects. This binding is characterized by:
In Vitro Studies
This compound has been extensively studied for its biological activity in various cancer cell lines. Key findings from these studies include:
- Cell Proliferation Inhibition : Inhibition of cell growth was observed with a GI50 value of approximately 2.0 μM in HCT116 cells, decreasing to 0.6 μM under low serum conditions .
- Accumulation of Ubiquitinated Proteins : Treatment with this compound resulted in significant stabilization of ubiquitinated substrates, as evidenced by assays using Ub G76V-GFP reporter systems .
Proteomic Analysis
Proteomic studies have shown that this compound stabilizes a subset of polyubiquitinated substrates. This stabilization correlates with its ability to induce apoptosis in cancer cells resistant to traditional proteasome inhibitors like bortezomib. Notably, this compound's action was associated with:
- Induction of UPR Markers : Increased levels of phosphorylated PERK and spliced XBP1s were observed following treatment, indicating a robust UPR response .
- Aggresome Formation : Cells treated with this compound displayed aggresome formation and accumulation of ubiquitinated proteins, similar to effects seen with other proteasome inhibitors .
Case Studies and Research Findings
Several studies have highlighted the potential clinical implications of this compound:
- Resistance Overcoming : Research indicates that this compound can overcome resistance mechanisms seen in multiple myeloma patients who do not respond to bortezomib. Its unique mechanism targeting Rpn11 provides an alternative pathway for therapeutic intervention .
- Broad-Spectrum Activity : Screening against the NCI panel of 60 cancer cell lines revealed that while this compound's effects correlated loosely with proteasome inhibition, it exhibited distinct patterns of activity across different cancer types .
- Development of PROTACs : Recent advancements have explored the use of this compound in proteolysis targeting chimeras (PROTACs), aiming to enhance its specificity and efficacy against cancer cells while minimizing effects on healthy tissues .
Data Summary
The following table summarizes key biological activities and selectivity profiles for this compound:
Activity | Value/Description |
---|---|
Selectivity for Rpn11 | >80-fold over CSN5 |
GI50 in HCT116 Cells | ~2.0 μM (0.6 μM in low serum) |
IC50 for Rpn11 | 0.34 μM |
Induction of UPR | Stronger than bortezomib but less than CB5083 |
Reversibility | Yes |
科学研究应用
Table 1: Selectivity and Inhibition Characteristics of Capzimin
Target Enzyme | Selectivity Factor | Inhibition Type | IC50 (μM) |
---|---|---|---|
Rpn11 | >5-fold | Uncompetitive | 0.34 |
CSN5 | 80-fold | Competitive | 2.9 |
AMSH | 6-fold | Competitive | 0.6 |
Biochemical Properties
This compound's interaction with Rpn11 has been characterized through molecular docking studies, revealing a bidentate coordination with the active site zinc ion . This interaction is crucial for its inhibitory effect, which leads to the stabilization of various proteasome substrates including p53, Hif1α, and Nrf2 .
Cellular Effects
In vitro studies have demonstrated that this compound induces significant cellular effects:
- Induction of Apoptosis : Treatment with this compound has been shown to induce apoptosis in cancer cell lines such as HCT116 and K562, evidenced by the activation of caspases and DNA damage markers .
- Unfolded Protein Response : this compound triggers a stronger UPR compared to traditional proteasome inhibitors like bortezomib, indicating its potential to manage cellular stress responses more effectively .
- Aggresome Formation : Sustained inhibition of the proteasome leads to the formation of aggresomes, which are aggregates of misfolded proteins that accumulate when proteostasis is disrupted .
Applications in Cancer Therapy
This compound's ability to inhibit Rpn11 positions it as a promising candidate for cancer therapy, particularly for patients resistant to conventional treatments:
- Resistance in Multiple Myeloma : this compound has shown efficacy against bortezomib-resistant cell lines, suggesting that it may provide an alternative treatment pathway for patients who do not respond to existing therapies .
- Broad-Spectrum Activity : Screening against the NCI panel of cancer cell lines revealed that this compound exhibits potent anti-proliferative effects across various cancer types, including leukemia and solid tumors such as breast and lung cancers .
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
Cancer Cell Line | GI50 (μM) |
---|---|
HCT116 (Colorectal) | 2.0 |
K562 (Leukemia) | 1.0 |
MCF7 (Breast) | 1.0 |
NCI-H460 (Lung) | 0.7 |
Case Studies
Several studies have documented the effectiveness of this compound in preclinical settings:
- Study on HCT116 Cells : A study demonstrated that HCT116 cells treated with this compound exhibited significant accumulation of ubiquitin-conjugated proteins and induction of apoptosis markers after exposure to concentrations as low as 0.6 μM .
- Impact on UPR : Research indicated that this compound provoked a robust UPR response in both HCT116 and HEK293T cells, highlighting its potential role in modulating cellular stress responses during cancer therapy .
属性
IUPAC Name |
8-sulfanyl-N-[2-(1,3-thiazol-2-yl)ethyl]quinoline-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(17-5-4-13-16-6-7-21-13)11-8-10-2-1-3-12(20)14(10)18-9-11/h1-3,6-9,20H,4-5H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNGHZGMRXNEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S)C(=O)NCCC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Capzimin and what are its downstream effects?
A1: this compound is a potent and specific inhibitor of the proteasome isopeptidase Rpn11 [, , ]. Rpn11 is a crucial component of the 19S regulatory particle of the 26S proteasome, responsible for removing ubiquitin chains from proteins targeted for degradation. By inhibiting Rpn11, this compound prevents the deubiquitination step, leading to the accumulation of polyubiquitinated proteins and subsequent proteasome inhibition [, , ]. This disruption of protein degradation has been shown to induce paraptosis, a non-apoptotic cell death pathway, in breast cancer cells []. Additionally, this compound has demonstrated anti-proliferative effects in various cancer cell lines [, ].
Q2: How does this compound's effect on the proteasome differ from that of Bortezomib, another proteasome inhibitor?
A2: While both this compound and Bortezomib ultimately inhibit proteasome activity, their mechanisms differ. Bortezomib targets the 20S core particle of the proteasome, directly blocking the proteolytic activity []. This leads to the accumulation of misfolded proteins and the formation of aggresomes, which can trigger the Nrf1 pathway, contributing to drug resistance. In contrast, this compound inhibits the 19S regulatory particle, specifically the Rpn11 subunit, thereby preventing the deubiquitination step essential for efficient protein degradation []. Notably, this compound does not induce aggresome formation or Nrf1 upregulation, potentially circumventing resistance mechanisms associated with Bortezomib [].
Q3: Has this compound shown any potential in preclinical models of cancer?
A3: Yes, this compound has demonstrated promising anti-cancer activity in preclinical studies. For instance, it significantly reduced the viability and clonogenic survival of two metastatic canine osteosarcoma cell lines []. Moreover, this compound treatment suppressed the growth of prostate cancer cell xenografts in vivo, highlighting its potential as a therapeutic agent for this malignancy [].
Q4: Are there any computational studies investigating the selectivity of this compound towards Rpn11?
A4: Yes, computational studies employing molecular dynamics (MD) simulations and binding energy analysis have shed light on this compound's selectivity for Rpn11 over other JAMM family deubiquitinases, such as CSN5 []. These studies suggest that this compound interacts with the active site Zn2+ ion of Rpn11 in a bidentate manner and forms additional interactions with residues in the distal ubiquitin-binding site []. The selectivity is attributed to the specific interactions within the Rpn8-Rpn11 heterodimeric complex, which differ from those observed in the CSN5-CSN6 complex, highlighting the importance of considering protein-protein interactions in inhibitor design [].
Q5: Are there any known biomarkers associated with this compound's efficacy?
A5: While specific biomarkers for this compound's efficacy are still under investigation, research has identified PSMD14, the human homolog of Rpn11, as a potential prognostic marker in various cancers, including osteosarcoma and prostate cancer [, ]. Elevated PSMD14 expression has been correlated with higher pathological grades in prostate cancer [], suggesting its potential as a biomarker for identifying patients who might benefit from this compound treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。